O-(3-氯丙烯基)羟胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

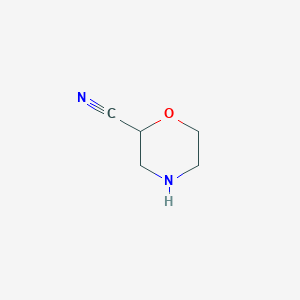

O-(3-Chloroallyl)hydroxylamine (OCH) is a chemical compound used in a variety of scientific research applications. OCH is widely used in the field of organic chemistry as a reagent for various organic transformations. OCH is also a useful reagent in biochemistry and pharmacology for a variety of biochemical and physiological effects.

科学研究应用

光合作用研究

- 与O-(3-氯丙烯基)羟胺相关的羟胺化合物已在光合作用的背景下进行研究。它似乎是叶绿体中光系统II介导的H2O氧化的竞争性抑制剂,影响氧释放系统 (Radmer & Ollinger, 1982)。

糖生物学和药物发现

- 在糖生物学和药物发现领域,羟胺的高亲核性使其成为发展(新)糖蛋白的有价值工具,这在各种生物过程中很重要 (Chen & Xie, 2016)。

环境化学

- 已确定羟胺是从过氧化氢生成羟基自由基(HO·)的新来源,揭示了其在环境过程中的作用 (Liwei Chen et al., 2015)。

- 它还参与了环境污染物的分解,如对硝基芳香化合物还原中羟胺基和氨基中间体的稳定性研究所示 (Wang, Zheng, & Hughes, 2004)。

土壤化学

- 已探讨了羟胺在土壤中形成一氧化二氮的作用,突显了其在了解森林温室气体排放中的重要性 (Liu et al., 2016)。

天体物理学

- 天体物理学研究已调查了星际冰中羟胺的形成,探索其作为太空中复杂前生物物种的前体的潜力 (Fedoseev et al., 2012)。

有机合成

- 该化合物在有机合成中的作用也很显著,特别是在铁催化反应和复杂有机结构的合成中 (Lu et al., 2014)。

作用机制

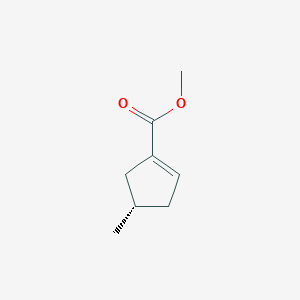

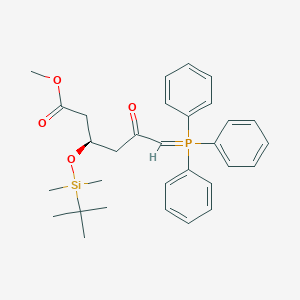

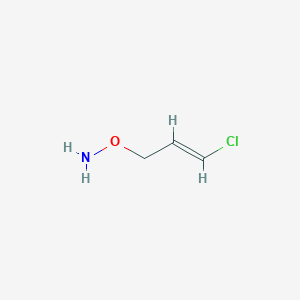

O-(3-Chloroallyl)hydroxylamine, also known as (3-trans-Chloroallyl)oxyamine, is an organic compound with the molecular formula C3H6ClNO . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

As a hydroxylamine derivative, it may interact with its targets through nucleophilic reactions, leading to changes in the target molecules .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Like many other compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

安全和危害

O-(3-Chloroallyl)hydroxylamine may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It is suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

未来方向

属性

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHRRHYGMFKAQ-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255966 |

Source

|

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87851-77-2 |

Source

|

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。